

Benzenesulfonyl Chloride (CAS 98-09-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Benzenesulfonyl chloride

Cat. No.: B043947

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For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl chloride (BSC), with the CAS registry number 98-09-9, is a pivotal organosulfur compound extensively utilized in organic synthesis and the pharmaceutical industry. This colorless to pale yellow, viscous liquid is characterized by a pungent odor and serves as a primary reagent for the introduction of the benzenesulfonyl group into various molecules. Its high reactivity, particularly with nucleophiles such as amines and alcohols, makes it an indispensable tool for the synthesis of sulfonamides and sulfonate esters, many of which exhibit significant biological activity. This guide provides an in-depth overview of the properties, synthesis, and applications of **benzenesulfonyl chloride**, with a focus on its role in drug development and experimental methodologies.

Physicochemical and Spectroscopic Properties

Benzenesulfonyl chloride is a well-characterized compound with established physical and chemical properties. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of Benzenesulfonyl Chloride

Property	Value	Reference(s)
CAS Number	98-09-9	[1]
Molecular Formula	C ₆ H ₅ ClO ₂ S	[1]
Molecular Weight	176.62 g/mol	[1]
Appearance	Colorless to pale yellow oily liquid	[1][2]
Melting Point	13-15 °C (55-59 °F)	[1]
Boiling Point	251-252 °C (decomposes)	[2]
Density	1.384 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.551	
Vapor Pressure	0.06 mmHg at 20 °C	[2]
Solubility	Insoluble in water; soluble in ether, alcohol, and other organic solvents. Reacts with water.	[1][2]

Table 2: Spectroscopic Data for Benzenesulfonyl Chloride

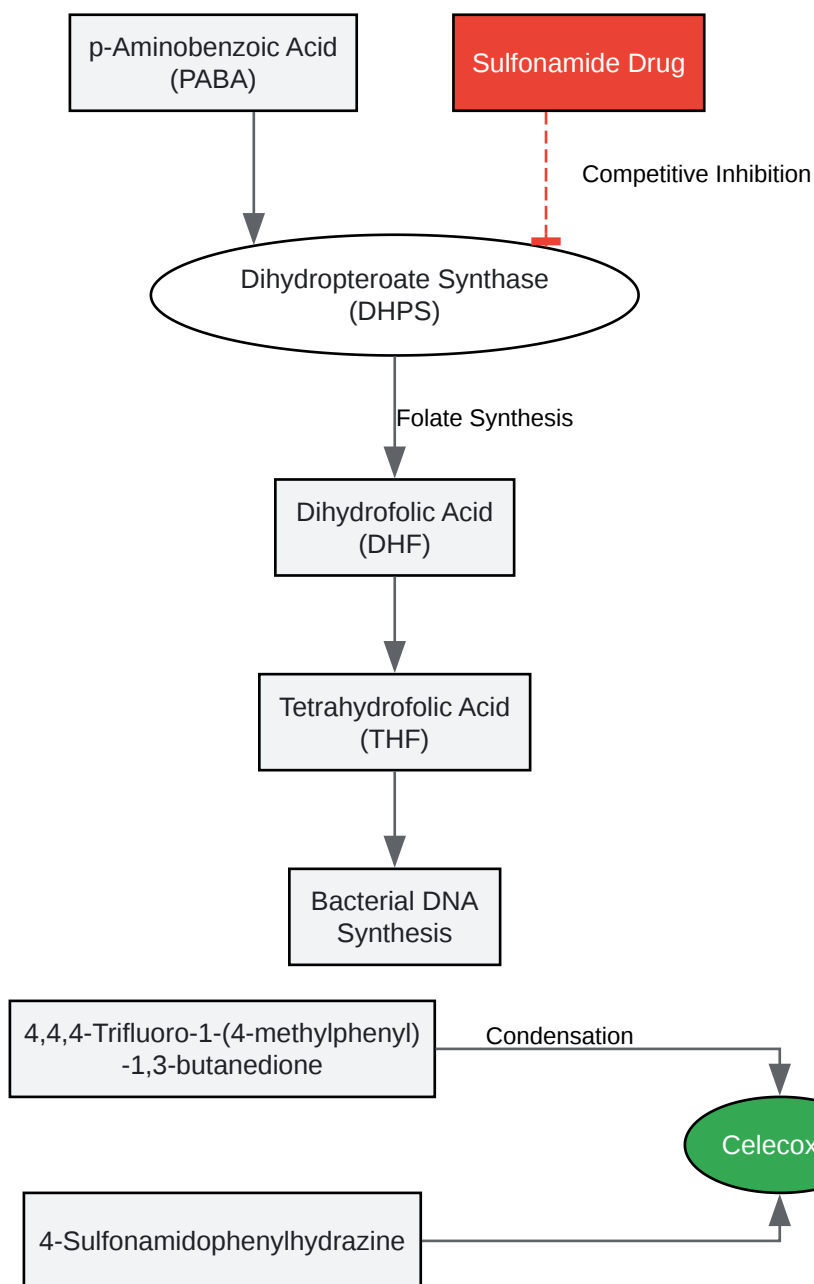
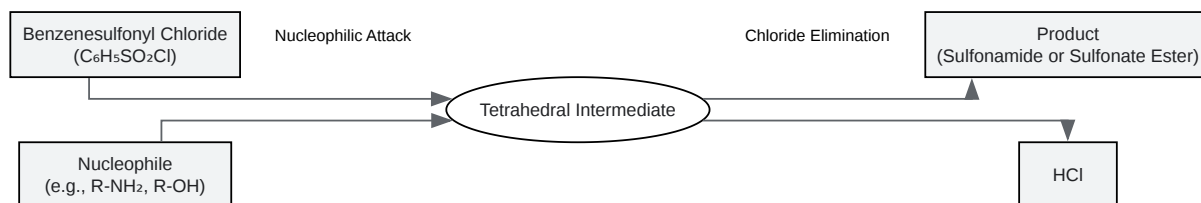
Spectrum Type	Key Peaks and Assignments	Reference(s)
^1H NMR	Aromatic protons typically appear in the range of 7.5-8.0 ppm.	[3]
^{13}C NMR	Aromatic carbons typically appear in the range of 125-145 ppm.	[3][4]
FT-IR (cm^{-1})	~1380 (SO_2 asymmetric stretching), ~1180 (SO_2 symmetric stretching), S-Cl stretching.	[2][5]
Mass Spectrometry (MS)	Top 5 Peaks (m/z): 77, 141, 51, 50, 176.	[2]

Synthesis and Reactivity

Benzenesulfonyl chloride is typically synthesized via the chlorosulfonation of benzene.[1] Its reactivity is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

General Reaction Mechanisms

The primary reactions of **benzenesulfonyl chloride** involve the nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides and sulfonate esters.



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- To cite this document: BenchChem. [Benzenesulfonyl Chloride (CAS 98-09-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043947#benzenesulfonyl-chloride-cas-number-98-09-9-properties]

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